molecular formula C16H22FNO3 B6705208 N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide

Cat. No.: B6705208
M. Wt: 295.35 g/mol
InChI Key: GXSXTZSARHLPCH-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, a hydroxypropan-2-yl group, and a fluoro-hydroxybenzamide moiety

Properties

IUPAC Name

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(10-19,11-5-3-2-4-6-11)18-15(21)13-8-7-12(20)9-14(13)17/h7-9,11,19-20H,2-6,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSXTZSARHLPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NC(=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.

    Introduction of the hydroxypropan-2-yl group: This step involves the reaction of cyclohexylamine with an epoxide, such as propylene oxide, under basic conditions to form the desired hydroxypropan-2-yl group.

    Coupling with 2-fluoro-4-hydroxybenzoic acid: The final step involves the coupling of the intermediate product with 2-fluoro-4-hydroxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
  • 3-[(2R)-2-cyclohexyl-1-hydroxypropan-2-yl]-1-[2-(3-hydroxyphenyl)ethyl]urea

Uniqueness

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide is unique due to the presence of both a fluoro and hydroxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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